HJC0197

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HJC0197 es un potente antagonista de las proteínas de intercambio activadas directamente por monofosfato cíclico de adenosina (Epac1 y Epac2). Bloquea selectivamente la activación de Epac inducida por monofosfato cíclico de adenosina e inhibe la actividad de intercambio de guanosín difosfato de Rap1 mediada por Epac1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

HJC0197 se sintetiza a través de un proceso de múltiples pasos que implica la formación de una estructura central de pirimidina. Los pasos clave incluyen:

Formación del anillo de pirimidina: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar el núcleo de pirimidina.

Reacciones de sustitución: Se introducen varios sustituyentes en el anillo de pirimidina a través de reacciones de sustitución, que a menudo involucran reactivos nucleófilos o electrófilos.

Modificaciones finales:

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para obtener rendimientos y pureza más altos, lo que a menudo implica:

Reacciones por lotes: Realización de reacciones en lotes grandes para producir cantidades significativas.

Purificación: Utilización de técnicas como la cristalización, la cromatografía y la recristalización para lograr una alta pureza.

Control de calidad: Garantizar que el producto final cumpla con estrictos estándares de calidad a través de pruebas rigurosas.

Análisis De Reacciones Químicas

Tipos de reacciones

HJC0197 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir o reemplazar grupos funcionales en el anillo de pirimidina

Reactivos y condiciones comunes

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio para reacciones de oxidación.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio para reacciones de reducción.

Nucleófilos y electrófilos: Para reacciones de sustitución, los reactivos comunes incluyen haluros, aminas y alcoholes

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos de pirimidina sustituidos .

Aplicaciones Científicas De Investigación

Inhibition of Epac Signaling

HJC0197 has been demonstrated to inhibit the activity of both Epac1 and Epac2 in various cellular models. Research indicates that this compound interferes with the exchange activity of these proteins, leading to altered cellular responses. For instance, studies have shown that this compound can significantly block the cAMP-mediated signaling pathways in HEK293T cells, suggesting its potential utility in modulating cellular responses during pathological conditions .

Chondrogenesis Enhancement

One of the notable applications of this compound is its role in enhancing chondrogenesis, particularly in the context of cartilage repair. Inhibiting PKA-independent cAMP mediators like Epac1 and Epac2 with this compound has been shown to improve cartilage formation. This effect is particularly relevant for developing strategies to treat osteoarthritis and other cartilage-related disorders .

Case Study: Chondrogenesis Enhancement

A study investigated the effects of this compound on human bone marrow-derived mesenchymal stem cells (hMSCs). The results indicated that treatment with this compound led to increased chondrogenic differentiation and matrix production compared to controls. The study employed stereomicroscopy and histological analysis to assess cartilage formation, revealing that this compound could be a promising candidate for improving cartilage repair strategies .

Data Table: Summary of Findings on this compound

Mecanismo De Acción

HJC0197 ejerce sus efectos bloqueando selectivamente la activación de las proteínas Epac1 y Epac2 por el monofosfato cíclico de adenosina. Esta inhibición evita el intercambio de guanosín difosfato por guanosín trifosfato en Rap1, una pequeña guanosín trifosfatasa involucrada en varios procesos celulares. La acción del compuesto conduce a la interrupción de las vías de señalización descendentes reguladas por las proteínas Epac .

Comparación Con Compuestos Similares

Compuestos similares

ESI-09: Otro inhibidor de Epac con propiedades similares pero estructura molecular diferente.

CE3F4: Un inhibidor de Epac con selectividad y potencia distintas.

EPAC5376753: Un compuesto que inhibe las proteínas Epac a través de un mecanismo diferente.

Singularidad de HJC0197

This compound es único debido a su alta selectividad para las proteínas Epac1 y Epac2 y su capacidad para inhibir la activación de Rap1 mediada por Epac. Su estructura química distintiva y su modo de acción específico lo convierten en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

HJC0197 is a compound recognized for its role as a selective inhibitor of the Exchange Protein directly Activated by cAMP (Epac) family, specifically Epac1 and Epac2. It has garnered attention in various biological studies due to its effects on cellular signaling pathways, particularly those involving cAMP. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various cellular contexts, and implications for research.

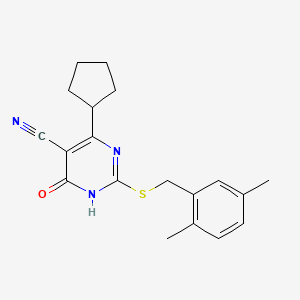

- Chemical Structure : this compound is characterized by its unique structure, which includes a cyclopentyl group and a carbonitrile moiety.

- Molecular Weight : Approximately 267.34 g/mol.

- Solubility : this compound is soluble in DMSO and demonstrates cell permeability.

This compound functions primarily as an inhibitor of Epac proteins, which are crucial mediators of cAMP signaling. The compound has been shown to exhibit the following characteristics:

Inhibition Profile

Research indicates that this compound does not selectively inhibit Epac but may also exert nonspecific effects on protein stability. Studies have suggested that both this compound and ESI-09 (a related compound) may destabilize proteins rather than selectively inhibit Epac activity .

Effects on Cellular Functions

- Cell Proliferation and Migration :

- Chondrogenesis :

- Gene Expression :

Case Studies

- Inhibition of cAMP-Mediated Pathways :

- Chondrogenic Potential :

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWRTHDHRGHQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.